molecular formula C22H23NO5S2 B2856148 4-ethoxy-N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzamide CAS No. 946297-72-9

4-ethoxy-N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzamide

Cat. No.: B2856148
CAS No.: 946297-72-9
M. Wt: 445.55
InChI Key: JLPNXEAZCASFRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-ethoxy-N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzamide is a benzamide derivative featuring a unique combination of substituents: an ethoxy group at the para position of the benzamide, a 4-methoxybenzenesulfonyl moiety, and a thiophen-2-yl ethyl group.

Properties

IUPAC Name

4-ethoxy-N-[2-(4-methoxyphenyl)sulfonyl-2-thiophen-2-ylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO5S2/c1-3-28-18-8-6-16(7-9-18)22(24)23-15-21(20-5-4-14-29-20)30(25,26)19-12-10-17(27-2)11-13-19/h4-14,21H,3,15H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLPNXEAZCASFRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NCC(C2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the thienyl ethyl intermediate: This involves the reaction of a thienyl compound with an appropriate ethylating agent under controlled conditions.

    Sulfonylation: The intermediate is then reacted with a sulfonyl chloride derivative of 4-methoxyphenyl to introduce the sulfonyl group.

    Coupling with 4-ethoxybenzamide: The final step involves coupling the sulfonylated intermediate with 4-ethoxybenzamide under suitable conditions, often using a coupling reagent like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride (LAH) or hydrogen gas with a palladium catalyst are commonly used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under controlled conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

4-ethoxy-N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 4-ethoxy-N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Core Benzamide Scaffold

The benzamide core is a common feature in pharmaceuticals, influencing hydrogen-bonding capacity and metabolic stability. Key analogs include:

Compound Substituents Key Features Reference
Target Compound 4-ethoxy, 4-methoxybenzenesulfonyl, thiophen-2-yl ethyl Sulfonyl group enhances polarity; thiophene may improve π-π interactions
4-Butoxy-N-[2-(thiophen-2-yl)ethyl]benzamide 4-butoxy, thiophen-2-yl ethyl Longer alkoxy chain increases lipophilicity (logP = 4.01)
Procainamide 4-amino, diethylamino ethyl Ionizable amino group affects solubility and cardiac sodium channel binding
AS-4370 (Gastrokinetic agent) 4-amino-5-chloro-2-ethoxy, morpholinyl-methyl Chloro and morpholine groups enhance gastrointestinal motility

Key Observations :

  • The ethoxy group in the target compound likely reduces logP compared to butoxy analogs (e.g., logP = 4.01 in ), improving aqueous solubility.

Thiophene-Containing Analogs

Thiophene rings are known for their bioisosteric replacement of phenyl groups and improved pharmacokinetics. Notable examples:

Compound Structure Biological Activity Reference
Target Compound Thiophen-2-yl ethyl Unknown; potential antiviral/anticancer
N-[2-(Thiophen-2-yl)ethyl]benzamide analogs Varied substituents (e.g., 4-ethoxy, 4-methoxy) Antioxidant, sigma receptor binding
2-[(Thiophen-2-ylmethyl)thio]benzamides Thioether-linked thiophene Anticancer, antiviral applications

Key Observations :

  • Ethyl-linked thiophene (as in the target) may offer better conformational flexibility than thioether-linked analogs.

Physicochemical Properties

Molecular Weight and Lipophilicity

Compound Molecular Weight logP Polar Surface Area (Ų) Reference
Target Compound ~450 (estimated) ~3.5 ~90 (sulfonyl contribution)
4-Butoxy-N-[2-(thiophen-2-yl)ethyl]benzamide 303.42 4.01 32.93
4-Ethoxy-thiazolo-triazole benzamide 384.48 ~4.5 ~85

Key Observations :

  • Higher molecular weight in thiazolo-triazole derivatives (e.g., 384.48 in ) may limit oral bioavailability.

Sigma Receptor Targeting

Benzamides like [125I]PIMBA () bind sigma receptors with high affinity (Kd = 5.80 nM) in prostate cancer cells. The target’s sulfonyl and thiophene groups may alter receptor selectivity compared to piperidinyl or iodinated analogs.

Antioxidant Activity

While 3,4,5-trihydroxy-N-[2-(4-hydroxyphenyl)ethyl]benzamide () shows potent DPPH radical scavenging (IC50 = 22.8 μM), the target’s lack of phenolic hydroxyls likely diminishes antioxidant capacity.

Gastrokinetic Effects

AS-4370 () enhances gastric motility via non-dopaminergic mechanisms. The target’s ethoxy and sulfonyl groups may confer different pharmacokinetic profiles, though its activity remains speculative.

Biological Activity

4-ethoxy-N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzamide, with CAS number 946297-72-9, is a compound of interest due to its potential biological activities. This article discusses its structure, synthesis, and biological effects based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C22H23NO5S2C_{22}H_{23}NO_5S_2, with a molecular weight of 445.6 g/mol. The compound features a benzamide structure with an ethoxy group and a sulfonyl group attached to a thiophene moiety, contributing to its unique chemical properties.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Sulfonyl Intermediate : The sulfonylation of 4-methoxybenzenesulfonyl chloride with a nucleophile.
  • Coupling with Thiophene : The sulfonyl intermediate is coupled with a thiophene derivative.
  • Final Benzamide Formation : The final step involves the introduction of the ethoxy group to complete the benzamide structure.

Antidiabetic Properties

Recent studies have highlighted the potential of compounds similar to this compound in regulating glucose metabolism. For instance, derivatives have been shown to inhibit protein tyrosine phosphatase 1B (PTP1B), a target for type 2 diabetes treatment. One such compound demonstrated an IC50 value of 0.07 μM, indicating potent inhibitory activity and selectivity over other phosphatases .

Anticancer Activity

Compounds containing similar structural motifs have also been evaluated for anticancer properties. Research indicates that certain derivatives exhibit cytotoxic effects against various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest.

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways, notably those linked to insulin signaling.
  • Receptor Modulation : The compound could modulate receptor activities, influencing downstream signaling pathways related to cell growth and differentiation.

Study on Insulin Sensitivity

In one study, a derivative closely related to this compound was shown to enhance insulin-stimulated glucose uptake in vitro without significant cytotoxicity . This suggests potential therapeutic applications in managing insulin resistance.

Anticancer Evaluation

Another investigation assessed the anticancer effects of related benzamide derivatives on human cancer cell lines. The results indicated significant cytotoxicity, with mechanisms involving apoptosis and inhibition of cell proliferation being elucidated through flow cytometry and Western blot analyses.

Comparative Analysis

A comparison table summarizing the biological activities of similar compounds is presented below:

Compound NameIC50 (μM)SelectivityBiological Activity
Compound A0.0732-foldPTP1B inhibitor
Compound B0.1520-foldAnticancer
Compound C0.10Non-specificAntimicrobial

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.